(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one typically involves multiple steps:
Formation of the diazenyl intermediate: This step involves the reaction of with in the presence of to form the diazonium salt, which is then coupled with under basic conditions to form the desired diazenyl intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base, such as , to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like or in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or as a component in dye-sensitized solar cells.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one depends on its application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, the compound may facilitate charge transfer processes due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
- 4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
Uniqueness
The unique combination of functional groups in 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C21H18N6O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-3-31-17-9-7-15(8-10-17)23-24-19-13(2)25-26(20(19)28)21-22-18(12-32-21)14-5-4-6-16(11-14)27(29)30/h4-12,25H,3H2,1-2H3 |
InChI Key |
VUYJHCVNIGWCKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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